

2-(Methylthio)cyclohexanone chemical structure

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Compound of Interest

Compound Name: 2-(Methylthio)cyclohexanone

Cat. No.: B1599123

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An In-depth Technical Guide to **2-(Methylthio)cyclohexanone**: Structure, Synthesis, and Reactivity

Introduction

2-(Methylthio)cyclohexanone is a derivative of cyclohexanone featuring a methylthio group (-SCH₃) at the alpha-position to the carbonyl. This substitution introduces unique stereochemical and electronic properties, making it a valuable compound for mechanistic studies and a versatile intermediate in organic synthesis. Its chemical formula is C₇H₁₂OS, and it is identified by the CAS Number 52190-35-9.^{[1][2]} This guide provides a comprehensive overview of its chemical structure, synthesis, spectroscopic signature, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Physicochemical Properties

The core structure of **2-(Methylthio)cyclohexanone** consists of a six-membered carbon ring (cyclohexane) with a ketone functional group and a methylthio substituent on the adjacent carbon atom. The presence of the sulfur atom and the carbonyl group influences the molecule's conformation and reactivity.

Caption: 2D Chemical Structure of **2-(Methylthio)cyclohexanone**.

The conformational preference of the 2-methylthio group (axial vs. equatorial) has been a subject of study, with findings suggesting that in chloroform, steric effects dominate over polar effects, influencing its conformational equilibrium.^{[2][3]}

Physicochemical Data Summary

Property	Value	Source
CAS Number	52190-35-9	[1][2][4]
Molecular Formula	C ₇ H ₁₂ OS	[1][4]
Molecular Weight	144.23 g/mol	[2][4]
Appearance	Liquid	[2]
Density	1.069 g/mL at 25 °C (lit.)	[1][2][4]
Boiling Point	45 °C at 10.1 mmHg (lit.)	[2][4]
Refractive Index	n ₂₀ /D 1.508 (lit.)	[1][2]
Flash Point	89 °C (192.2 °F) - closed cup	[2][3]
InChI Key	QFABNUVNDKOEI-H UHFFFAOYSA-N	[2]
SMILES String	CSC1CCCCC1=O	[2]

Synthesis of α -Thioketones

The synthesis of α -thiocarbonyl compounds is a significant area of organic chemistry due to their utility as synthetic intermediates.[5] Several methods exist for the preparation of α -thio ketones, including the reaction of α -diazocarbonyls with thiols, the thiolation of α -imino ketones, and the reaction of α -halogenated ketones with thiolates.[6][7]

A prevalent and straightforward method for synthesizing **2-(Methylthio)cyclohexanone** involves the nucleophilic substitution of an α -halocyclohexanone, such as 2-chlorocyclohexanone, with a methylthiolate source.

Experimental Protocol: Synthesis from 2-Chlorocyclohexanone

This protocol describes a representative synthesis based on the nucleophilic substitution of 2-chlorocyclohexanone with sodium thiomethoxide.

Materials:

- 2-Chlorocyclohexanone
- Sodium thiomethoxide (Sodium methanethiolate)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium thiomethoxide in the chosen anhydrous solvent under an inert atmosphere.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Substrate Addition:** Slowly add a solution of 2-chlorocyclohexanone in the same anhydrous solvent to the cooled thiomethoxide solution via the dropping funnel over 30 minutes.
- **Reaction:** Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- **Workup:** Quench the reaction by slowly adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer three times with the chosen organic solvent.
- **Washing and Drying:** Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent.

- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure **2-(Methylthio)cyclohexanone**.



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Caption: Workflow for the Synthesis of **2-(Methylthio)cyclohexanone**.

Spectroscopic Characterization

The structural elucidation of **2-(Methylthio)cyclohexanone** relies on standard spectroscopic techniques.

Spectroscopic Data Summary

Technique	Feature	Expected Chemical Shift / Wavenumber
IR Spectroscopy	C=O stretch (ketone)	~1715 cm ⁻¹
C-H stretch (aliphatic)	~2850-2960 cm ⁻¹	
¹ H NMR	-SCH ₃ (singlet)	~2.1-2.3 ppm
CH-S (multiplet)	~3.0-3.3 ppm	
-CH ₂ - (ring protons)	~1.6-2.5 ppm	
¹³ C NMR	C=O (carbonyl)	~208-212 ppm
C-S	~50-55 ppm	
-SCH ₃	~14-16 ppm	
Mass Spec.	Molecular Ion (M ⁺)	m/z = 144.06

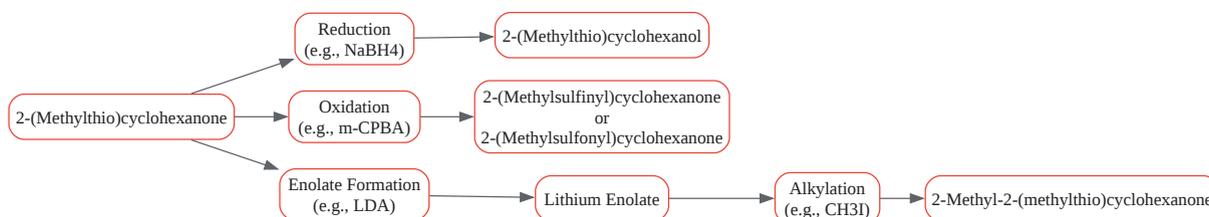
Note: NMR shifts are approximate and depend on the solvent used.

The infrared spectrum is dominated by a strong absorption band for the ketone carbonyl group, typically around 1715 cm⁻¹, which is characteristic for a six-membered ring ketone.^{[8][9]} In the ¹H NMR spectrum, the methyl protons of the thioether group appear as a sharp singlet, while the alpha-proton adjacent to both the sulfur and carbonyl is shifted downfield. The ¹³C NMR spectrum provides definitive evidence with a signal for the carbonyl carbon appearing above 200 ppm and a distinct signal for the carbon atom bonded to the sulfur.^{[10][11]}

Chemical Reactivity and Applications

The reactivity of **2-(Methylthio)cyclohexanone** is dictated by its two primary functional groups: the ketone and the thioether.

- **Reactions at the Carbonyl Group:** The ketone can undergo a variety of transformations. It is a substrate for nucleophilic addition reactions, including reductions using hydride reagents. Studies have investigated the stereoselectivity of hydride reductions on this molecule, which is a key topic in understanding the influence of adjacent substituents.[3][12] It can also form enamines or enolates, which can then be used in alkylation or aldol-type reactions.[13]
- **Reactions at the Sulfur Atom:** The thioether moiety is susceptible to oxidation. Mild oxidizing agents can convert it to the corresponding sulfoxide, while stronger agents can yield the sulfone. These oxidized derivatives are also valuable in synthetic chemistry.
- **Applications in Synthesis:** **2-(Methylthio)cyclohexanone** serves as a precursor for more complex molecules. For instance, it has been used as a ketone substrate for the synthesis of cyclic nitrones by reacting with compounds like aspergillusol A.[2][3][12] Its role as a building block highlights the importance of α -functionalized ketones in constructing diverse molecular scaffolds.



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Caption: Key Reaction Pathways of **2-(Methylthio)cyclohexanone**.

Safety Information

2-(Methylthio)cyclohexanone is classified as an irritant. Users should handle this chemical with appropriate personal protective equipment in a well-ventilated area.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[2\]](#)[\[10\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[2\]](#)[\[10\]](#)

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